Product packaging for 3-(Allyloxymethyl)piperidine(Cat. No.:CAS No. 946665-36-7)

3-(Allyloxymethyl)piperidine

Cat. No.: B1390003
CAS No.: 946665-36-7
M. Wt: 155.24 g/mol
InChI Key: KZEIVYJKLWDSDP-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)piperidine is a functionalized piperidine derivative designed for research and development, particularly in medicinal chemistry. Piperidines are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . This compound features a piperidine ring, a common saturated heterocycle in drug discovery, substituted with an allyloxymethyl group. The allyl ether moiety presents a versatile chemical handle for further synthetic modification, allowing researchers to employ this molecule as a key synthetic intermediate or a core scaffold. Piperidine derivatives are frequently investigated for their diverse pharmacological potential, which can include applications in oncology, neurology, and infectious disease research . As a building block, this compound can be utilized to construct more complex molecular architectures for screening against biological targets. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1390003 3-(Allyloxymethyl)piperidine CAS No. 946665-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-enoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEIVYJKLWDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663006
Record name 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946665-36-7
Record name 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Allyloxymethyl Piperidine

De Novo Synthesis of the Piperidine (B6355638) Ring with Allyloxymethyl Integration

The de novo synthesis of the 3-(allyloxymethyl)piperidine ring involves building the heterocyclic system from acyclic precursors that already contain the required allyloxymethyl substituent. This approach ensures the correct positioning of the substituent from the outset.

Cyclization Reactions for Piperidine Core Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing powerful methods for constructing the piperidine ring.

Intramolecular cyclization involves a single molecule containing all the necessary atoms to form the ring. One plausible route is the intramolecular reductive amination of a δ-amino aldehyde or ketone. For instance, a 5-aminocarbonyl compound bearing an allyloxymethyl group at the 2-position can be cyclized. The key feature of this strategy is the formation of the 2,3,6-trisubstituted piperidine skeleton through the intramolecular reductive cyclization of a conjugated keto-azide intermediate nih.gov. Another approach involves the intramolecular hydroamination of an appropriate aminoalkene, catalyzed by transition metals like rhodium or gold, to form the piperidine ring organic-chemistry.org. Radical cyclizations of N-haloamines or related radical precursors can also be employed to construct the piperidine ring system mdpi.com.

A representative intramolecular cyclization is depicted below:

Starting MaterialReagents/CatalystProductYield (%)Reference
N-protected 5-amino-2-(allyloxymethyl)pentanalH₂, Pd/CN-protected this compound~85 nih.govorganic-chemistry.org
6-azido-5-(allyloxymethyl)hex-1-eneAIBN, Bu₃SnHThis compound~70 researchgate.net

This table presents representative data for illustrative purposes.

Intermolecular strategies involve the reaction of two or more separate molecules to build the piperidine ring. A prominent example is the [4+2] cycloaddition (Diels-Alder reaction) between a 1-aza-1,3-butadiene derivative and an alkene. In the context of this compound, an appropriately substituted azadiene could react with an alkene to form a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the final piperidine. Multicomponent reactions, where three or more reactants combine in a single operation, also offer an efficient route. For example, a reaction involving an aldehyde, an amine, and a 1,3-dicarbonyl compound can be designed to incorporate the allyloxymethyl moiety lnu.edu.cnrsc.org.

The following table illustrates a potential intermolecular approach:

Reactant 1Reactant 2CatalystProductYield (%)Reference
1-Azadiene with allyloxymethyl substituentEthylene (B1197577)Heat or Lewis AcidTetrahydropyridine intermediate~60 rsc.org
Allyloxymethyl-substituted aldehyde, Ammonia, Dienophile(One-pot)VariesThis compound derivative~50-70 lnu.edu.cn

This table presents representative data for illustrative purposes.

Reductive Amination and Hydrogenation Routes

Reductive amination is a versatile method for forming amines and, by extension, heterocyclic amines like piperidine masterorganicchemistry.comorganic-chemistry.orglibretexts.org. An intramolecular reductive amination can be designed where a δ-amino ketone or aldehyde, containing the allyloxymethyl group, cyclizes upon reduction nih.gov. Alternatively, a dicarbonyl compound can undergo a double reductive amination with ammonia.

Hydrogenation of substituted pyridines is another major pathway to piperidine derivatives mdpi.comsnnu.edu.cnorganic-chemistry.org. A pyridine (B92270) ring bearing an allyloxymethyl group at the 3-position can be catalytically hydrogenated to yield this compound. Various catalysts, including platinum, palladium, rhodium, and nickel, can be employed under different conditions of temperature and pressure to achieve this transformation mdpi.com.

PrecursorReducing Agent/CatalystProductYield (%)Reference
5-Oxo-2-(allyloxymethyl)hexanalNH₃, H₂, NiThis compound~75 libretexts.org
3-(Allyloxymethyl)pyridineH₂, PtO₂This compound>90 mdpi.com

This table presents representative data for illustrative purposes.

Ring-Closing Metathesis (RCM) in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles wikipedia.orgsemanticscholar.orgorganic-chemistry.orgrsc.orgnih.gov. The synthesis of this compound via RCM would start with a diallylamine (B93489) derivative where one of the allyl groups is substituted to introduce the allyloxymethyl precursor. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, and proceeds by forming a new double bond within the molecule to close the ring, releasing ethylene as a byproduct. The resulting tetrahydropyridine can then be hydrogenated to the desired piperidine.

A typical RCM approach is outlined below:

SubstrateCatalystProductYield (%)Reference
N-protected bis-alkenyl amine with allyloxymethyl side chainGrubbs' II CatalystN-protected 3-(Allyloxymethyl)-1,2,5,6-tetrahydropyridine~90 semanticscholar.orgnih.gov

This table presents representative data for illustrative purposes.

Introduction of the Allyloxymethyl Moiety

An alternative synthetic paradigm involves the functionalization of a pre-formed piperidine ring. This approach starts with a piperidine derivative that has a suitable functional group at the 3-position, which can then be elaborated to the desired allyloxymethyl group.

A common precursor for this strategy is 3-piperidinemethanol (B147432). The hydroxyl group of 3-piperidinemethanol can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile in a Williamson ether synthesis with allyl bromide or a related allyl halide. To prevent N-alkylation of the piperidine nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, prior to the etherification step. The protecting group can be removed in a final step to yield this compound creative-peptides.comgoogleapis.com.

Starting MaterialReagentsIntermediateFinal ProductOverall Yield (%)Reference
3-Piperidinemethanol1. Boc₂O 2. NaH, Allyl bromide 3. TFAN-Boc-3-(allyloxymethyl)piperidineThis compound~80 creative-peptides.comgoogleapis.com

This table presents representative data for illustrative purposes.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including this compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This S_N_2 reaction involves an alkoxide acting as a nucleophile, which attacks an electrophilic carbon atom with a suitable leaving group, typically a halide. wikipedia.org

To synthesize this compound via this route, the sodium salt of piperidine-3-methanol (the alkoxide) is reacted with an allyl halide, such as allyl bromide or allyl chloride. The reaction is typically carried out in an appropriate solvent.

Key Features of Williamson Ether Synthesis:

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. wikipedia.org

Reactants: An alkoxide and a primary alkyl halide are preferred to maximize the yield of the ether and minimize side reactions like elimination. wikipedia.orgmasterorganicchemistry.comyoutube.com

Conditions: The reaction can be performed under various conditions, often involving a strong base to deprotonate the alcohol, forming the alkoxide in situ. masterorganicchemistry.com

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Key Reagents/ConditionsProduct
Piperidine-3-methanolAllyl bromideSodium hydride (NaH) in a suitable aprotic solvent like THF or DMF to form the alkoxide.This compound
Potassium salt of piperidine-3-methanolAllyl chloridePhase-transfer catalyst in a two-phase system.This compound

Alkylation Reactions Utilizing Allyl Halides

Alkylation reactions are a direct method for introducing an allyl group onto a nitrogen atom. In the context of synthesizing derivatives, N-alkylation of piperidine with an allyl halide is a common procedure. researchgate.net To specifically obtain this compound, the starting material would need to be piperidine-3-methanol, where the nitrogen is first protected, followed by ether formation, and then deprotection. A more direct, though less common, approach would involve the C-alkylation of a suitable piperidine precursor.

For instance, the regioselective 3-alkylation of piperidine can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.edu The enamine anion generated from this intermediate can then react with an alkyl halide. odu.edu To synthesize this compound, an "allyloxymethyl" halide would be required, which is synthetically less straightforward. A more practical approach involves the alkylation of the pre-formed piperidine-3-methanol.

Starting MaterialAlkylating AgentGeneral ConditionsResulting Intermediate/Product
N-protected piperidine-3-methanolAllyl bromideBase (e.g., NaH) in an aprotic solvent.N-protected this compound
PiperidineAllyl bromideBase (e.g., K₂CO₃) in a solvent like DMF. researchgate.netN-allylpiperidine

Functional Group Interconversions to Allyloxymethyl Group

Another synthetic strategy involves the modification of a pre-existing functional group at the 3-position of the piperidine ring to an allyloxymethyl group. This can be a multi-step process. For example, a carboxylic acid or ester at the 3-position can be reduced to a hydroxymethyl group, which can then undergo etherification.

A documented synthesis of a related compound, 3-((allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, highlights the presence of both the allyloxymethyl group and a carboxylic acid at the same position, indicating complex multi-step syntheses for such derivatives. bldpharm.com

Starting Functional Group at C-3Transformation StepsIntermediate Functional GroupFinal Functional Group
Carboxylic acid (or ester)1. Reduction (e.g., with LiAlH₄) 2. Williamson Ether SynthesisHydroxymethylAllyloxymethyl
Cyano1. Hydrolysis to carboxylic acid 2. Reduction to alcohol 3. EtherificationCarboxylic acid, then HydroxymethylAllyloxymethyl

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions, which can introduce chirality at the C-3 position or other centers in the molecule.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple chiral centers. For substituted piperidines, this can be achieved through various methods, including cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

For example, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with good diastereoselectivity. nih.gov While not directly applied to this compound in the cited literature, such modular approaches could be adapted. nih.gov Similarly, palladium-catalyzed intramolecular allylic amination has been used for the diastereoselective synthesis of piperidine derivatives. mdpi.com

MethodKey FeaturesPotential for Diastereocontrol
Iridium-Catalyzed CyclocondensationModular approach using amino alcohols and aldehydes. nih.govGood diastereoselectivity reported for 3,4-disubstituted piperidines. nih.gov
Gold-Catalyzed CyclizationSequential cyclization, reduction, and rearrangement. nih.govExcellent diastereoselectivities reported in the ring-forming step. nih.gov
Reductive Hydroamination/CyclizationAcid-mediated cyclization of alkynes with enamine formation. mdpi.comStereoselective formation of piperidines. mdpi.com

Enantioselective Approaches to Chiral Derivatives

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities.

Several strategies have been developed for the enantioselective synthesis of 3-substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a dihydropyridine (B1217469) derivative provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantioselectivity. nih.govnih.govsnnu.edu.cn Other methods include the use of chiral building blocks derived from natural sources like amino acids or the application of asymmetric hydrogenation. semanticscholar.org

MethodCatalyst/ReagentKey TransformationReported Enantioselectivity
Rhodium-Catalyzed Asymmetric Reductive Heck ReactionRh-catalyst with a chiral ligand (e.g., (S)-Segphos). organic-chemistry.orgAsymmetric carbometalation of a dihydropyridine. nih.govsnnu.edu.cnHigh yield and excellent enantioselectivity. nih.govsnnu.edu.cn
Asymmetric HydrogenationRuthenium or Rhodium complexes with chiral ligands. nih.govReduction of a tetrahydropyridine or enamine precursor.High enantiomeric excess (ee) can be achieved.
Use of Chiral Pool PrecursorsStarting materials like chiral amino acids or sugars. semanticscholar.orgConstruction of the piperidine ring from a chiral starting material.Stereochemistry is transferred from the starting material.

Reactivity and Chemical Transformations of 3 Allyloxymethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of reactions, including alkylation, acylation, and the formation of various amine derivatives and salts.

N-Alkylation and N-Acylation Reactions

The secondary amine of 3-(allyloxymethyl)piperidine can be readily N-alkylated or N-acylated to form tertiary amines and amides, respectively. These reactions are fundamental for introducing a wide range of substituents onto the piperidine nitrogen, thereby modifying the molecule's physical, chemical, and biological properties.

N-alkylation is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate or triethylamine, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netmdpi.com Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) provides another efficient route to N-alkylated products.

N-acylation is generally accomplished by treating this compound with an acyl chloride or an acid anhydride. researchgate.net These reactions are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid or carboxylic acid byproduct. nih.gov The resulting N-acyl derivatives are typically stable amides.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

Reaction TypeReagentSolventBaseTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (R-X)DMF, AcetonitrileK₂CO₃, Et₃NRoom Temp. to 80 °CN-Alkyl-3-(allyloxymethyl)piperidine
N-AcylationAcyl Chloride (R-COCl)Dichloromethane (B109758), THFPyridine, Et₃N0 °C to Room Temp.N-Acyl-3-(allyloxymethyl)piperidine
N-AcylationAcid Anhydride ((RCO)₂O)Dichloromethane, THFPyridine, Et₃N0 °C to Room Temp.N-Acyl-3-(allyloxymethyl)piperidine

This table presents generalized conditions. Specific substrates may require optimization of reaction parameters.

Formation of Amine Derivatives

The reactivity of the piperidine nitrogen allows for the synthesis of a broad spectrum of amine derivatives. Beyond simple alkylation and acylation, the nitrogen can participate in reactions such as Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Furthermore, the secondary amine can be converted into other functional groups. For instance, treatment with nitrous acid can lead to the formation of an N-nitrosamine. The synthesis of N-substituted piperidine analogs is an active area of research, with new derivatives being explored for their potential biological activities. ajchem-a.com

Quaternization and Salt Formation

As a secondary amine, this compound is basic and readily forms salts upon treatment with acids. These salts are often crystalline solids with higher melting points and greater water solubility than the free base, which can be advantageous for purification and handling.

Furthermore, the piperidine nitrogen can undergo quaternization by reacting with an excess of an alkylating agent, typically an alkyl halide. researchgate.net This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge. The properties of the resulting quaternary ammonium salt, such as its solubility and biological activity, are influenced by the nature of the alkyl group and the counterion.

Transformations of the Allyl Ether Moiety

The allyl group in the this compound molecule provides a versatile handle for a variety of chemical transformations, including olefin metathesis and rearrangement reactions. These reactions allow for significant structural modifications of the side chain.

Olefin Metathesis Reactions

The terminal double bond of the allyl group makes this compound a potential substrate for olefin metathesis reactions. mdpi.comrutgers.edu Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum.

One of the most synthetically useful applications of olefin metathesis in this context is ring-closing metathesis (RCM). For RCM to occur, a second double bond needs to be present in the molecule. This can be achieved, for example, by N-alkenylating the piperidine nitrogen with a reagent such as another allyl group. The resulting N-allyl-3-(allyloxymethyl)piperidine could then undergo an intramolecular RCM to form a bicyclic ether. The feasibility and outcome of such a reaction would depend on the catalyst used and the ring size of the resulting bicyclic system.

Table 2: Potential Olefin Metathesis Reactions Involving this compound Derivatives

Reaction TypeReactantCatalystTypical ConditionsPotential Product
Ring-Closing Metathesis (RCM)N-Alkenyl-3-(allyloxymethyl)piperidineGrubbs' or Schrock CatalystDilute solution in an inert solvent (e.g., dichloromethane, toluene), heatBicyclic ether
Cross-Metathesis (CM)This compound + AlkeneGrubbs' or Schrock CatalystInert solvent (e.g., dichloromethane)Substituted alkene

This table illustrates potential applications of olefin metathesis. The success of these reactions would require experimental validation.

Rearrangement Reactions Involving the Allyl Group

The allyl ether functionality is known to undergo various rearrangement reactions, which can lead to the formation of constitutional isomers with different connectivity. A prominent example is the Claisen rearrangement, a ajchem-a.comajchem-a.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wiley-vch.dewikipedia.org While the allyl ether in this compound is not directly attached to a vinyl or aryl group, it is conceivable that under certain conditions, such as in the presence of a strong base to form an adjacent carbanion, a ajchem-a.compressbooks.pub-Wittig rearrangement could occur. researchgate.net This would involve the migration of the allyl group to an adjacent carbon atom, resulting in a rearranged alcohol.

Another potential transformation is an allylic rearrangement, where the double bond shifts its position within the three-carbon allyl system. pressbooks.publscollege.ac.in This can be promoted by acid or metal catalysts and can lead to a mixture of isomeric products. The specific conditions and the structure of the substrate would determine the likelihood and outcome of such rearrangements.

Cleavage and Deprotection Strategies of Allyl Ethers

The allyl ether in this compound serves as a protecting group for the primary alcohol of 3-(Hydroxymethyl)piperidine. The removal of this group is a critical step in synthetic pathways where the hydroxyl functionality needs to be revealed for subsequent reactions. The cleavage of allyl ethers is well-established and typically proceeds under mild conditions, which preserves the integrity of the piperidine ring and other sensitive functional groups.

The most common and efficient method for the deprotection of allyl ethers involves transition metal catalysis, particularly with palladium(0) complexes. rsc.orgmdpi.com This process, often referred to as deallylation, involves the formation of a π-allyl palladium complex. In the presence of a suitable nucleophilic scavenger, the allyl group is transferred from the oxygen atom, liberating the free hydroxyl group. rsc.org

A variety of palladium catalysts and scavenger systems have been developed for this purpose. A widely used system employs a catalytic amount of tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, in the presence of a scavenger. nih.govacs.org Common scavengers include nucleophiles like morpholine, N-methylaniline, barbituric acid derivatives, or a combination of polymethylhydrosiloxane (B1170920) (PMHS) and zinc chloride. nih.govacs.org The reaction is typically carried out in an inert solvent such as dichloromethane, chloroform, or acetonitrile at temperatures ranging from 0 °C to room temperature. nih.gov

Alternative reagents and conditions for allyl ether cleavage include:

Rhodium and Ruthenium catalysts: While less common than palladium, rhodium and ruthenium complexes can also catalyze allyl ether cleavage.

Isomerization-hydrolysis: The allyl ether can be isomerized to the corresponding vinyl ether using a strong base like potassium tert-butoxide, followed by mild acidic hydrolysis to cleave the ether bond. rsc.org However, the strongly basic conditions may not be suitable for all substrates.

Oxidative cleavage: A one-pot method involves the hydroxylation of the allyl double bond followed by oxidative cleavage of the resulting diol with an oxidizing agent like sodium periodate. rsc.org

Table 1: Common Reagent Systems for Allyl Ether Deprotection

Catalyst SystemScavenger/Co-reagentSolventTypical ConditionsReference
Pd(PPh₃)₄Morpholine or N-MethylmorpholineChloroform, Acetic AcidInert atmosphere, room temperature nih.gov
Pd(PPh₃)₄Pyrrolidine (B122466)/PiperidineAcetonitrile-5 °C to 30 °C nih.gov
Pd(PPh₃)₄ / ZnCl₂Polymethylhydrosiloxane (PMHS)DichloromethaneAmbient temperature acs.org
Pd(0) catalystBarbituric acid derivativesMethanol, aq. DioxaneRoom temperature rsc.org
KOtBu-DMSORoom temperature, followed by acid rsc.org

Addition Reactions to the Allyl Double Bond

The allyl group in this compound contains a reactive carbon-carbon double bond that can undergo a variety of addition reactions. These reactions allow for the functionalization of the side chain without cleaving the ether linkage. The reactivity is typical of an alkene, with the adjacent ether oxygen having a minimal electronic effect on the double bond's reactivity towards electrophiles. nih.gov

Common addition reactions applicable to the allyl group include:

Halogenation: The double bond can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent like dichloromethane to form the corresponding dihalo-adduct. To avoid competitive radical substitution at the allylic position, the reaction is typically performed at low temperatures and in the dark.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen substituents (the terminal CH₂), and the halide adds to the internal carbon (the CH).

Hydration: Acid-catalyzed hydration (using dilute sulfuric acid) or oxymercuration-demercuration (1. Hg(OAc)₂, H₂O; 2. NaBH₄) can be used to add water across the double bond, yielding a diol. The oxymercuration-demercuration sequence follows Markovnikov regioselectivity and avoids carbocation rearrangements.

Hydroboration-Oxidation: This two-step procedure (1. BH₃·THF; 2. H₂O₂, NaOH) results in the anti-Markovnikov addition of water across the double bond. This would lead to the formation of a primary alcohol at the terminal carbon of the original double bond.

Dihydroxylation: The double bond can be converted into a vicinal diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane converts the double bond into an epoxide ring.

Hydrogenation: Catalytic hydrogenation of the double bond using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will reduce the allyl group to a propyl group, yielding 3-(Propoxymethyl)piperidine.

Modifications at the Piperidine Ring Carbons (Excluding Allyloxymethyl-bearing Carbon)

Modifications directly on the saturated carbocyclic framework of the piperidine ring are generally more challenging than reactions on the side chain and often require specific activation strategies.

Electrophilic and Nucleophilic Substitutions

Direct electrophilic substitution on the saturated carbons of the piperidine ring is not a feasible reaction pathway. However, functionalization can be achieved through the generation of reactive intermediates, such as N-acyliminium ions. nih.gov For nucleophilic substitution to occur, a leaving group must be present on the ring.

Nucleophilic Substitution via N-Acyliminium Ions: A common strategy for introducing substituents at the α-position (C2 or C6) of the piperidine ring involves the oxidation of an N-protected piperidine. For instance, anodic oxidation of an N-methoxycarbonylpiperidine can introduce a methoxy (B1213986) group at the α-position. jst.go.jp This 2-methoxypiperidine (B3191330) derivative is a precursor to an N-acyliminium ion upon treatment with a Lewis acid. acs.org This electrophilic iminium ion can then be trapped by a variety of carbon and heteroatom nucleophiles, such as silyl (B83357) enolates, Grignard reagents, or organocuprates, to yield α-substituted piperidines. acs.orgescholarship.org

Substitution at Other Positions: Introducing substituents at the β (C3/C5) or γ (C4) positions is more complex. Anodic oxidation in acetic acid has been shown to produce α,β-bisacetoxylated products, which can serve as handles for further substitution. jst.go.jp Alternatively, specific synthetic sequences are required to pre-install a leaving group at the desired position to enable a subsequent nucleophilic substitution reaction.

Oxidation and Reduction Transformations of the Piperidine Ring

Oxidation: The piperidine ring, while saturated, can be oxidized under specific conditions. Oxidation typically occurs at the carbon atoms alpha to the nitrogen.

α-Oxidation: Reagents like potassium permanganate (B83412) have been used to oxidize N-substituted piperidines to the corresponding α-piperidones (lactams). rsc.org

β-Oxidation: The oxidation of the piperidine ring at the β-position has been observed in metabolic studies and can be mimicked by chemical models of cytochrome P-450, leading to the formation of a β-oxo-piperidine derivative. nih.gov This process is thought to proceed via an iminium ion intermediate. nih.gov

Anodic Oxidation: Electrochemical methods provide a powerful tool for the controlled oxidation of the piperidine ring. Depending on the reaction conditions (solvent, electrolyte), anodic oxidation of N-protected piperidines can lead to α-methoxylation, α,β-diacetoxylation, or the formation of β-halogenated α-hydroxy derivatives. jst.go.jp

Reduction: The piperidine ring in this compound is a fully saturated heterocycle and is therefore generally inert to further reduction under standard catalytic hydrogenation or chemical reduction conditions (e.g., NaBH₄, LiAlH₄). These reagents would preferentially reduce the allyl double bond or other reducible functional groups if present. The reduction of a piperidine ring would require harsh, high-pressure conditions that are not typically employed in standard organic synthesis and would likely lead to ring cleavage. The primary context for the reduction of the six-membered nitrogen heterocycle is the hydrogenation of its unsaturated precursor, pyridine, to form the piperidine scaffold. nih.govtandfonline.comresearchgate.net

Ring Expansion and Contraction Reactions

Skeletal transformations of the piperidine ring can provide access to other important heterocyclic systems, namely azepanes (seven-membered rings) and pyrrolidines (five-membered rings).

Ring Expansion: Piperidine derivatives can be expanded to azepane derivatives. One strategy involves the reaction of N-alkyl prolinols (which can be conceptually related to substituted piperidines) with reagents like diethylaminosulfur trifluoride (DAST). This can induce a ring expansion via an aziridinium (B1262131) intermediate that undergoes regioselective ring-opening to form a 3-substituted piperidine, or in other cases, can lead to azepane structures. acs.orgrsc.orgarkat-usa.org A more direct approach involves the rearrangement of 2-(1-hydroxyalkyl)piperidines under acidic conditions.

Ring Contraction: The conversion of piperidines to pyrrolidines is a synthetically valuable transformation.

Oxidative Rearrangement: N-H piperidines can undergo ring contraction to pyrrolidines using hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA). The reaction is proposed to proceed through an iminium ion intermediate which rearranges. researchgate.net

Photomediated Contraction: α-Acylated piperidines can undergo a photomediated ring contraction. This Norrish Type II reaction involves a 1,5-hydrogen atom transfer from the ring to the excited ketone, leading to a diradical intermediate that fragments and recyclizes to form a pyrrolidine derivative. nih.gov

Domino Reactions: Certain N-substituted piperidines can be converted to pyrrolidin-2-ones through a cascade reaction involving oxidative ring contraction and subsequent transformations. rsc.orgrsc.org

Table 2: Summary of Piperidine Ring Modifications

TransformationSectionKey MethodologiesResulting Structure
Nucleophilic Substitution3.3.1Oxidation to N-acyliminium ion, followed by nucleophile additionα-Substituted piperidine
Oxidation3.3.2KMnO₄, Anodic Oxidation, Cytochrome P-450 modelsα-Piperidone, β-Piperidone, α/β-functionalized piperidines
Ring Expansion3.3.3Rearrangement of 2-(1-hydroxyalkyl)piperidines, Aziridinium intermediatesAzepane derivative
Ring Contraction3.3.3Oxidative rearrangement (PIDA), Photomediated (Norrish II)Pyrrolidine derivative

Applications of 3 Allyloxymethyl Piperidine As a Synthetic Platform

Building Block for Complex Heterocyclic Systems

The inherent structure of 3-(Allyloxymethyl)piperidine, featuring a flexible ether linkage and a reactive allyl group appended to a core piperidine (B6355638) ring, makes it an ideal starting material for synthesizing complex heterocyclic compounds. The piperidine ring provides a rigid, three-dimensional framework, while the allyloxymethyl arm offers a versatile handle for a variety of chemical transformations.

Piperidine alkaloids represent a large and diverse class of natural products, many of which exhibit significant biological activities. mdpi.comnih.gov The synthesis of synthetic analogs of these alkaloids is a crucial endeavor in medicinal chemistry to develop novel therapeutic agents. This compound can serve as a key precursor in the assembly of alkaloid-like structures.

The allyl group is particularly amenable to powerful carbon-carbon bond-forming reactions. For instance, ring-closing metathesis (RCM) is a robust strategy for constructing cyclic systems. semanticscholar.org By introducing a second alkenyl chain onto the piperidine nitrogen of this compound, the resulting diene could undergo RCM to generate novel bicyclic indolizidine or quinolizidine-type skeletons, which are core structures of many alkaloids. semanticscholar.org Furthermore, the double bond can be subjected to hydroboration-oxidation to introduce a hydroxyl group, which can then be used for further cyclization or functionalization, mimicking biosynthetic pathways. researchgate.net The synthesis of alkaloid (-)-lasubine, for example, has been achieved using RCM from a 1,3-bis(allyl)piperidine derivative. semanticscholar.org

Table 1: Potential Reactions on this compound for Alkaloid Analog Synthesis

Reaction Type Reagents/Catalyst Potential Outcome Relevance
Ring-Closing Metathesis (RCM) Grubbs' Catalyst Fused or Bridged Bicyclic Heterocycles Core scaffolds of indolizidine and quinolizidine (B1214090) alkaloids. semanticscholar.org
Hydroformylation CO, H₂, Rh/Co catalyst Aldehyde formation Intermediate for reductive amination or Pictet-Spengler type reactions.
Wacker Oxidation PdCl₂, CuCl₂, O₂ Ketone formation Precursor for further C-C bond formation.

The creation of three-dimensionally complex molecules is a central goal in modern drug discovery to explore new chemical space. whiterose.ac.uk Fused and bridged piperidine scaffolds are highly sought after due to their conformational rigidity and novel vectoral presentation of substituents. enamine.netresearchgate.net The allyloxymethyl group at the 3-position of the piperidine ring is strategically placed to facilitate intramolecular cyclization reactions, leading to such complex frameworks.

Intramolecular cycloaddition reactions, such as the Diels-Alder or [2+2] photocycloaddition, can be employed where the allyl group acts as the dienophile or alkene component. uzhnu.edu.ua Another powerful approach is intramolecular Heck coupling, where a suitably placed aryl or vinyl halide on the piperidine nitrogen can couple with the allyl double bond to forge a new ring system. Similarly, radical cyclization initiated at a different position on the molecule could terminate onto the allyl group, yielding fused ring structures. nih.gov These strategies allow for the controlled synthesis of diverse and sterically demanding scaffolds that would be difficult to access through other means.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgrug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com

The bifunctional nature of this compound makes it a promising substrate for MCRs. The secondary amine can readily participate in classic MCRs such as the Mannich reaction, where it reacts with an aldehyde and a carbon acid, or the Kabachnik-Fields reaction to form α-aminophosphonates. beilstein-journals.org For example, a three-component reaction involving a salicylaldehyde, an amine, and a β-dicarbonyl compound is a known method for producing coumarin (B35378) derivatives, where piperidine can act as both a reactant and a catalyst. mdpi.com

In a potential MCR scenario, the piperidine nitrogen of this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction. The resulting product would still contain the pendant allyl group, which is available for subsequent diversification, a strategy known as a post-MCR modification. This approach combines the efficiency of MCRs with the versatility of allyl chemistry to rapidly build complex, drug-like molecules.

Development of Diverse Chemical Libraries

The generation of chemical libraries containing a large number of structurally diverse small molecules is fundamental to the process of drug discovery and chemical biology. wipo.intchemrxiv.org this compound is an excellent scaffold for library development due to its two orthogonal points of diversification.

N-Functionalization: The piperidine nitrogen can be readily modified through a wide array of reactions, including acylation, sulfonation, alkylation, arylation (e.g., Buchwald-Hartwig amination), and reductive amination. This allows for the introduction of a vast range of substituents, modulating the compound's physicochemical properties such as solubility, lipophilicity, and basicity. researchgate.net

Allyl Group Transformation: The allyl double bond is a gateway to a plethora of chemical transformations. This functional group can be selectively targeted to introduce new functionalities without affecting the piperidine core.

Table 2: Diversification Strategies for this compound

Diversification Point Reaction Class Examples of Reagents Introduced Functionality
Piperidine Nitrogen Acylation Acid chlorides, Anhydrides Amides
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃ Substituted Amines
Arylation Aryl halides, Pd catalyst N-Aryl Piperidines
Sulfonylation Sulfonyl chlorides Sulfonamides
Allyl Double Bond Dihydroxylation OsO₄, NMO Diols
Epoxidation m-CPBA Epoxides
Heck Reaction Aryl halides, Pd catalyst Arylated Alkenes
Thiol-ene Reaction Thiols, photo-initiator Thioethers

By systematically combining reactions at these two sites, a large and diverse library of compounds can be generated from a single, readily accessible starting material. This parallel synthesis approach enables the exploration of a broad swath of chemical space, increasing the probability of identifying molecules with desired biological activity. mdpi.com

Advanced Analytical and Theoretical Investigations of 3 Allyloxymethyl Piperidine

Spectroscopic Methodologies for Structural Elucidation

Modern spectroscopic techniques provide unparalleled insight into the molecular architecture of 3-(allyloxymethyl)piperidine. These methods are crucial for confirming its synthesis and determining its stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Stereochemical Assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, more sophisticated techniques are required for a complete and unambiguous assignment. researchgate.nethmdb.caresearchgate.net

Two-dimensional (2D) NMR experiments are particularly powerful. longdom.org Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine (B6355638) ring and the allyloxymethyl substituent. longdom.orgyoutube.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range (2-3 bond) H-C connectivities. researchgate.net These experiments are instrumental in assigning the complex and often overlapping signals in the NMR spectra of piperidine derivatives. researchgate.net

For stereochemical assignments, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and NOE Difference spectroscopy, are invaluable. researchgate.netipb.pt These techniques detect through-space interactions between protons that are close in proximity, providing crucial data to determine the relative stereochemistry of substituents on the piperidine ring. For instance, the orientation (axial or equatorial) of the allyloxymethyl group can be deduced from the observed NOE cross-peaks between its protons and the protons on the piperidine ring. In cases where NOE data is not definitive, theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) can be employed to predict the spectra for different stereoisomers, and comparison with experimental data can lead to a conclusive assignment. researchgate.net

The use of advanced NMR techniques is essential for the detailed characterization of complex heterocyclic structures. researchgate.netipb.pt For example, in the study of fluorinated piperidines, NMR studies were combined with computational analysis to understand conformational preferences. d-nb.info Similarly, variable temperature (VT) NMR studies can provide insights into the rotational dynamics of substituents on the piperidine ring. korea.ac.kr

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical tool for monitoring the progress of the synthesis of this compound and for confirming the mass of the final product. nih.govnih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions of the target molecule, which are then separated based on their mass-to-charge ratio (m/z). nih.govscielo.br

During a chemical synthesis, small aliquots of the reaction mixture can be periodically analyzed by MS to track the consumption of starting materials and the formation of the desired product. beilstein-journals.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, MS can help in the identification of any by-products or intermediates that may form during the reaction.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. nih.gov The experimentally determined monoisotopic mass can be compared to the theoretically calculated exact mass to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide structural information by analyzing the fragmentation pattern. nih.govscielo.br This data can be used to confirm the connectivity of the atoms within the molecule.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of this compound at the atomic level. These methods complement experimental data and offer insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Studies of Conformation and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. cecam.orguobaghdad.edu.iq For this compound, DFT calculations can be employed to investigate its conformational landscape and predict its reactivity. researchgate.neteurjchem.com

The piperidine ring can exist in different chair and boat conformations, and the allyloxymethyl substituent can adopt various orientations. DFT calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. wuxiapptec.com This information is crucial for understanding the molecule's preferred shape in different environments. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is important for obtaining accurate results. researchgate.net

Furthermore, DFT can be used to calculate various molecular properties that are related to reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to act as an electron donor or acceptor. The distribution of electron density and the electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic or nucleophilic attack. DFT has been successfully used to study the reactivity of various heterocyclic compounds and to rationalize experimental observations. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.comarxiv.org In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule's structure fluctuates at finite temperatures.

MD simulations can provide a more realistic picture of the molecule's behavior in solution, as they can explicitly include solvent molecules. researchgate.net This is particularly important for understanding how the solvent influences the conformational preferences of the piperidine ring and the allyloxymethyl side chain. The simulations can reveal the time scales of different conformational changes, such as ring inversion or rotation around single bonds. This dynamic information is complementary to the static picture provided by DFT calculations.

Conformational Analysis and Stereochemical Insights

The combination of experimental data from advanced NMR spectroscopy and theoretical results from DFT and MD simulations provides a powerful approach for a thorough conformational analysis of this compound. wuxiapptec.comlibretexts.org The experimental NMR parameters, such as coupling constants and NOEs, are directly related to the geometry of the molecule. rsc.org

By comparing the experimentally measured parameters with those calculated for different low-energy conformations obtained from DFT, it is possible to determine the dominant conformation(s) of the molecule in solution. d-nb.info This integrated approach allows for a detailed understanding of the three-dimensional structure and stereochemistry of this compound, which is essential for understanding its physical, chemical, and biological properties.

Future Perspectives and Emerging Research Avenues for 3 Allyloxymethyl Piperidine Chemistry

Novel Synthetic Methodologies

The synthesis of 3-(allyloxymethyl)piperidine fundamentally relies on the preparation of its precursor, 3-(hydroxymethyl)piperidine, followed by allylation. Future research is focused on developing more efficient, stereoselective, and scalable methods for both steps.

Traditional synthesis can be lengthy, but modern approaches offer more direct and elegant routes. A key area of development is the catalytic enantioselective synthesis of 3-substituted piperidines from simple starting materials like pyridine (B92270). snnu.edu.cnacs.org For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidine (B6355638). snnu.edu.cnacs.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also present a powerful strategy. nih.gov A one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into precisely configured 3-substituted piperidines, offering high stereoselectivity under mild conditions. nih.gov

Furthermore, the adoption of advanced process technologies like continuous flow chemistry is set to revolutionize the synthesis of piperidine derivatives. nih.govacs.orgorganic-chemistry.orgacs.org Flow protocols allow for rapid, scalable, and highly controlled reactions, often leading to improved yields and diastereoselectivity within minutes compared to traditional batch processes. acs.orgorganic-chemistry.orgacs.org

Exploration of Undiscovered Reactivity Patterns

The trifunctional nature of this compound opens a vast playground for exploring novel reactivity. While the individual reactions of amines, ethers, and alkenes are well-known, their interplay within a single molecule could lead to unique and synthetically valuable transformations.

A particularly exciting avenue is the nih.govnumberanalytics.com-Wittig rearrangement of the allyl ether moiety. organic-chemistry.orgwikipedia.org This concerted, pericyclic reaction, typically induced by a strong base, would transform the allylic ether into a homoallylic alcohol, creating a new C-C bond and a stereocenter with a high degree of control. organic-chemistry.orgscribd.comresearchgate.net The development of a catalytic, enantioselective version of this rearrangement for this compound would be a significant advance. chemrxiv.org

Another frontier is the direct functionalization of the piperidine ring through transition-metal-catalyzed C-H activation. nih.govresearchgate.netacs.org Ruthenium or rhodium catalysts could enable the direct arylation or alkylation at the C-2 or other positions of the piperidine ring, offering a streamlined approach to complex derivatives without the need for pre-installed directing groups. nih.govnih.govresearchgate.net

The allyl group itself is ripe for further exploitation beyond simple polymerization. Reactions like palladium-catalyzed silylation could convert the allyl ether into a synthetically useful allylic silane. nih.gov

Advanced Material Science Applications

The dual functionality of this compound makes it a highly promising building block for advanced materials. The allyl group serves as a polymerizable handle, while the piperidine moiety can impart specific chemical and physical properties to the resulting material.

Polymers containing allyl functionalities are versatile precursors for creating smart materials, as the pendant double bonds can be used for post-synthesis modifications or cross-linking. nih.govscientific.net By polymerizing this compound, or copolymerizing it with other monomers, new functional polymers can be designed. acs.org The piperidine units within the polymer backbone or as pendant groups could be alkylated to create novel piperidinium-based ionomers and polyelectrolytes, which are useful in membranes and ion-exchange resins. rsc.org

The basic nature of the piperidine nitrogen suggests applications in pH-responsive materials, such as hydrogels that swell or shrink in response to changes in acidity, making them suitable for controlled drug delivery systems. nih.gov Furthermore, piperidine-containing polymers have been investigated as kinetic hydrate (B1144303) inhibitors for the oil and gas industry. acs.org The unique structure of this compound could lead to polymers with tailored properties for these specialized applications.

Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

Applying the principles of green chemistry to the synthesis and modification of this compound is a critical future goal. numberanalytics.comrasayanjournal.co.in This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions involving heterocycles like piperidine, often leading to higher yields and shorter reaction times with reduced solvent usage. nih.govrsc.orgtsijournals.commdpi.comresearchgate.net The synthesis of this compound and its derivatives could be significantly optimized using this technology.

The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. numberanalytics.com As outlined in section 6.1, employing catalytic amounts of rhodium, ruthenium, or enzymes instead of bulkier reagents improves atom economy and reduces waste. snnu.edu.cnrsc.orgnih.gov

The use of greener solvents is another key aspect. Exploring water, ionic liquids, or deep eutectic solvents as reaction media could drastically reduce the environmental footprint of synthetic processes. mdpi.com Additionally, solvent-free methods, such as mechanochemical synthesis using ball milling, are gaining traction for their efficiency and environmental benefits. unigoa.ac.in

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Allyloxymethyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, allyl ether formation via reaction of piperidine derivatives with allyl halides or allyl alcohols under basic conditions (e.g., NaOH in dichloromethane) is a common approach. Reaction yield is influenced by factors such as solvent polarity, temperature, and catalyst selection. For instance, describes the use of 1-benzyl-3,4-dehydropiperidine derivatives in alkylation reactions, achieving a 32% yield under optimized conditions. Purification often involves column chromatography or crystallization, as demonstrated in the synthesis of structurally related arylpiperidines .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key signals include:
  • ¹H NMR : Resonances for the allyloxy methyl group (δ ~3.5–4.5 ppm for CH₂-O and allylic protons) and piperidine ring protons (δ ~1.6–3.8 ppm, depending on conformation) .
  • ¹³C NMR : Peaks for the piperidine carbons (δ ~20–60 ppm) and allyloxy methyl carbons (δ ~60–80 ppm).
    Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns aiding in identifying substituents. For example, highlights UV/Vis data (λmax ~204–210 nm) for related piperidine derivatives, which can assist in purity assessment .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments of this compound derivatives during synthesis?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or insufficient spectral resolution. To resolve these:
  • Use variable-temperature NMR to observe coalescence of diastereotopic proton signals.
  • Employ X-ray crystallography for unambiguous stereochemical determination, as demonstrated in for cyclobutylazetidine analogs .
  • Compare experimental optical rotation data with computational predictions (e.g., density functional theory) .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Incorporate enantiopure intermediates, such as phenylglycinol-derived lactams, to control stereochemistry during alkylation (see ) .
  • Catalytic asymmetric allylation : Use transition-metal catalysts (e.g., Pd or Rh complexes) with chiral ligands to induce stereoselectivity.
  • Kinetic resolution : Separate enantiomers via enzymatic or chemical methods. For example, discusses thin-layer chromatography (TLC) for monitoring isomerization in piperidine intermediates .

Q. How can computational modeling aid in predicting the biological activity or physicochemical properties of this compound analogs?

  • Methodological Answer :
  • Molecular docking : Predict binding affinity to target receptors (e.g., neurotransmitter transporters) using software like AutoDock or Schrödinger.
  • QSAR modeling : Corrogate substituent effects on properties like logP or solubility. references pharmacogenetic studies using similar piperazine derivatives, providing a framework for activity prediction .
  • Conformational analysis : Tools like Gaussian or ORCA can model rotational barriers of the allyloxy group, impacting drug-receptor interactions .

Analytical and Safety Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis (see for analogous piperidine salts) .
  • Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. advises treating the compound as hazardous until toxicity data is available .

Q. How can researchers validate the purity of this compound batches?

  • Methodological Answer :
  • HPLC/GC-MS : Monitor for impurities using reverse-phase chromatography (C18 columns) with UV detection.
  • Elemental analysis : Confirm stoichiometry (e.g., %C, %H, %N) as in for related piperidines .
  • Melting point analysis : Compare experimental values with literature data (e.g., for piperidine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.